molecular formula C10H10ClNO2 B11888517 5-Methoxyquinolin-8-ol hydrochloride CAS No. 57334-58-4

5-Methoxyquinolin-8-ol hydrochloride

Cat. No.: B11888517
CAS No.: 57334-58-4
M. Wt: 211.64 g/mol
InChI Key: YAPNOEDWHLMHTH-UHFFFAOYSA-N
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Description

5-Methoxyquinolin-8-ol hydrochloride: is a chemical compound with the molecular formula C10H10ClNO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxyquinolin-8-ol hydrochloride typically involves the methoxylation of quinolin-8-ol. One common method includes the reaction of quinolin-8-ol with methanol in the presence of a strong acid catalyst, such as hydrochloric acid, to introduce the methoxy group at the 5-position .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of high-purity starting materials and stringent quality control measures to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions: 5-Methoxyquinolin-8-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolin-8-ol derivatives, while substitution reactions can produce various functionalized quinoline compounds .

Scientific Research Applications

Chemistry: In chemistry, 5-Methoxyquinolin-8-ol hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various quinoline derivatives, which are important in the development of pharmaceuticals and agrochemicals .

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in research to explore the mechanisms of action of quinoline-based drugs and to develop new therapeutic agents .

Medicine: In medicine, this compound is investigated for its potential use in treating various diseases. Its derivatives have shown promise in the treatment of infections and certain types of cancer .

Industry: Industrially, the compound is used in the production of dyes, pigments, and other chemical intermediates. Its unique chemical properties make it valuable in various manufacturing processes .

Mechanism of Action

The mechanism of action of 5-Methoxyquinolin-8-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to and inhibit the activity of certain enzymes, leading to the disruption of cellular processes. For example, it may inhibit DNA synthesis in microbial cells, resulting in antimicrobial effects . Additionally, its interaction with cellular receptors can trigger signaling pathways that induce apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the methoxy group at the 5-position, which imparts distinct chemical and biological properties. This modification enhances its solubility and reactivity, making it a valuable compound in research and industrial applications .

Properties

CAS No.

57334-58-4

Molecular Formula

C10H10ClNO2

Molecular Weight

211.64 g/mol

IUPAC Name

5-methoxyquinolin-8-ol;hydrochloride

InChI

InChI=1S/C10H9NO2.ClH/c1-13-9-5-4-8(12)10-7(9)3-2-6-11-10;/h2-6,12H,1H3;1H

InChI Key

YAPNOEDWHLMHTH-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=CC=NC2=C(C=C1)O.Cl

Origin of Product

United States

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